Akt/SKG Substrate Peptide

Vue d'ensemble

Description

Akt/SKG substrate peptide plays a crucial role in various cellular processes such as cell survival, growth, differentiation, and metabolism through the activation of the AKT kinase. AKT kinase, identified for its proto-oncogenic properties, regulates these processes by phosphorylating specific substrate peptides that contain a consensus sequence suitable for its action (Obata et al., 2000).

Synthesis Analysis

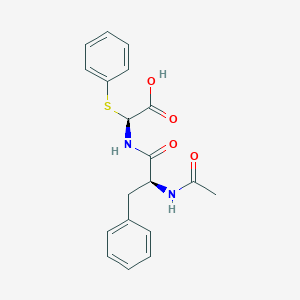

The synthesis of Akt/SKG substrate peptides involves understanding the optimal substrate motifs for AKT/PKB (Protein Kinase B). Peptide library screening has identified that the optimal peptide substrate for AKT contains a specific sequence motif (Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr-Hyd), where Xaa is any amino acid, and Hyd is a bulky hydrophobic residue. This motif is crucial for the efficient phosphorylation by PKB/Akt, demonstrating the precise requirements for substrate recognition and synthesis (Alessi et al., 1996).

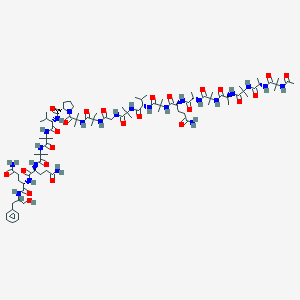

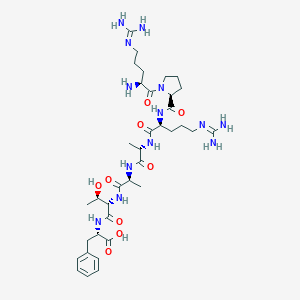

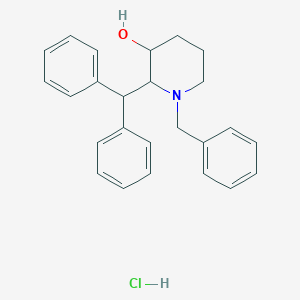

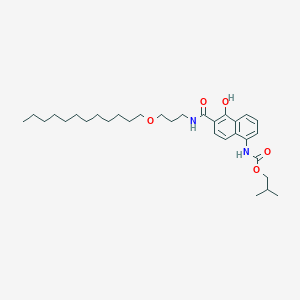

Molecular Structure Analysis

The molecular structure of Akt/SKG substrate peptides is characterized by the presence of specific amino acid motifs that facilitate efficient phosphorylation by AKT. The optimal peptide substrate contains a sequence that is not only specific but also shows variations from substrates for related kinases, highlighting the unique structure-activity relationship essential for AKT specificity (Tal‐Gan et al., 2010).

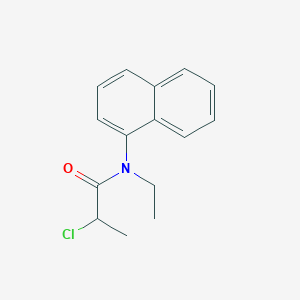

Chemical Reactions and Properties

The reactivity of Akt/SKG substrate peptides involves the phosphorylation reaction where the serine/threonine residue within the substrate motif is phosphorylated. This process is critical for the activation of AKT and the subsequent regulation of cellular functions. The specific amino acid sequence and the presence of arginine residues in the substrate play a pivotal role in determining the efficiency of this phosphorylation process (Kang et al., 1999).

Physical Properties Analysis

The physical properties of Akt/SKG substrate peptides, such as solubility and stability, are influenced by the amino acid composition and the peptide's secondary and tertiary structures. The optimal peptide substrates for AKT identified through library screening have specific physical properties that facilitate their interaction with AKT, affecting their biological activity and function (Freeman et al., 2011).

Chemical Properties Analysis

The chemical properties of Akt/SKG substrate peptides, including their reactivity and interaction with AKT kinase, are defined by the sequence motifs and the presence of phosphorylation sites. These properties are critical for the substrate's role in signal transduction pathways, where the phosphorylation state of the substrate modulates its activity and the downstream effects on cellular processes (Kovacina et al., 2003).

Applications De Recherche Scientifique

Substrat pour Akt/PKB

Akt/SKG Substrate Peptide est un peptide synthétique qui sert de substrat pour Akt/PKB . Cela signifie qu'il peut être utilisé dans la recherche pour étudier l'activité d'Akt/PKB, une protéine kinase qui joue un rôle clé dans de multiples processus cellulaires tels que le métabolisme du glucose, l'apoptose, la prolifération cellulaire, la transcription et la migration cellulaire.

Non phosphorylable par p70S6K ou MAPK1

Ce peptide n'est pas phosphorylé par p70S6K ou MAPK1 . Cette propriété en fait un outil précieux dans la recherche pour différencier les effets et les voies d'Akt/PKB de celles de p70S6K et de MAPK1.

Activation oncogénique d'Akt

Le peptide peut être utilisé pour étudier l'activation oncogénique d'Akt . Par exemple, il peut aider les chercheurs à comprendre les bases moléculaires de l'activation d'Akt E17K, qui est considérée comme un moteur oncogénique .

Processus anaboliques

This compound peut être utilisé pour étudier comment la protéine kinase Akt relie les récepteurs couplés à la PI3K aux processus anaboliques cellulaires . Cela peut fournir des informations sur la façon dont les cellules s'assurent que l'activité d'Akt reste proportionnelle aux signaux en amont et contrôlent sa spécificité de substrat .

Investigation du site de phosphorylation

Le peptide peut être utilisé pour étudier la spécificité de substrat de la protéine kinase-B alpha (PKBalpha, également connue sous le nom de kinase RAC ou Akt) . Cela peut être particulièrement utile dans les études relatives au site de phosphorylation sur la glycogène synthase kinase-3 (GSK3) .

Analyse Biochimique

Biochemical Properties

The Akt/SKG Substrate Peptide plays a crucial role in biochemical reactions, particularly in protein phosphorylation . It interacts with the Akt/PKB kinase, a key enzyme in various cellular processes . The nature of this interaction involves the phosphorylation of the this compound by the Akt/PKB kinase .

Cellular Effects

The this compound influences cell function by participating in cell signaling pathways. It is involved in the Akt signaling pathway, which can promote cell growth, block apoptosis, and mediate insulin response . The this compound, through its interaction with the Akt/PKB kinase, can impact gene expression and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through binding interactions with the Akt/PKB kinase . This interaction leads to the phosphorylation of the this compound, which can activate the kinase and lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over timeIt is known that the peptide is shipped at 4°C and should be stored at -20°C to avoid freeze/thaw cycles .

Metabolic Pathways

The this compound is involved in the Akt signaling pathway . It interacts with the Akt/PKB kinase, but there is no available information on any effects on metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOREQHVEARXEP-WDKSWFFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

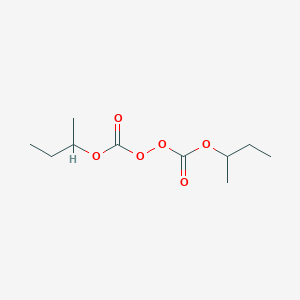

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)